molecular formula C22H18N2OS B2531302 N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide CAS No. 860784-75-4

N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide

Cat. No. B2531302
CAS RN: 860784-75-4
M. Wt: 358.46
InChI Key: IUWXQVXTXSZVJV-UHFFFAOYSA-N
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Description

The compound N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide is a chemical entity that appears to be a derivative of substituted benzamide. Substituted benzamides are a class of compounds known for their diverse pharmacological activities, which often make them subjects of pharmacokinetic studies in medical research. Although the provided papers do not directly discuss this specific compound, they do provide insight into the behavior of similar compounds within biological systems.

Synthesis Analysis

The synthesis of related compounds, such as N-Aryl- and N,N-diethyl-2-methyl-3-phenyl-4-sulfanylidene-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides, involves the reaction of N-Aryl- and N,N-diethyl-3-oxobutanamides with salicylaldehyde and N-phenylthiourea in the presence of a catalyst . This suggests that the synthesis of this compound could potentially involve similar reactants and catalysts, although the exact method would need to be tailored to the specific functional groups present in the compound.

Molecular Structure Analysis

The molecular structure of substituted benzamides is characterized by the presence of a benzamide moiety with various substituents that can significantly alter the compound's properties. The structure of this compound likely includes a cyano group, a sulfanyl group attached to a phenyl ring, and a methyl group on the benzene ring of the benzamide structure. These functional groups would influence the molecule's reactivity and interaction with biological targets.

Chemical Reactions Analysis

While the provided papers do not detail the chemical reactions specific to this compound, they do offer insights into the reactivity of similar compounds. For instance, the synthesis process described in paper involves the formation of a sulfanylidene group, which is indicative of the potential reactivity of sulfur-containing compounds. The presence of a cyano group in the compound of interest could also suggest reactivity towards nucleophiles due to the electrophilic nature of the carbon in the cyano group.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted benzamides can be inferred from their structure and the presence of specific functional groups. For example, the lipophilicity of such compounds is an important factor in their pharmacokinetic profile, as seen in the comparative study of a lipophilic substituted benzamide and sulpiride . The octanol-water partition coefficient is a measure of a compound's lipophilicity, which in turn affects its absorption and distribution in the body. The compound , with its potential lipophilic groups, may exhibit similar properties that would influence its bioavailability and ability to cross biological membranes such as the blood-brain barrier.

Scientific Research Applications

Advanced Oxidation Processes

Advanced oxidation processes (AOPs) are crucial for degrading recalcitrant compounds in the environment. A study by Qutob et al. (2022) highlights the use of AOPs in treating acetaminophen from an aqueous medium, revealing the importance of understanding by-products and their biotoxicity. This research underscores the potential applications of related compounds in environmental remediation and the significance of chemical reactivity studies for ecological safety (Qutob et al., 2022).

Analytical Methods for Antioxidant Activity

The determination of antioxidant activity is vital in various fields, including food engineering and pharmaceuticals. Munteanu and Apetrei (2021) provide an extensive review of methods used to assess antioxidant activity, emphasizing the role of chemical reactions and spectrophotometry. This work indicates the potential for chemical compounds in enhancing the understanding of antioxidant properties in complex samples (Munteanu & Apetrei, 2021).

Synthesis of Organic Compounds

The synthesis of organic intermediates like 2-Fluoro-4-bromobiphenyl is critical for the manufacture of various pharmaceuticals. Qiu et al. (2009) developed a practical synthesis method that could be applied to related compounds, demonstrating the relevance of efficient synthesis processes in the pharmaceutical industry (Qiu et al., 2009).

Transition-Metal Based Phosphors

Transition-metal-based phosphors with cyclometalating ligands are pivotal in organic light-emitting diodes (OLEDs). Chi and Chou (2010) review methodologies for preparing phosphorescent complexes, illuminating the significance of molecular design in the development of opto-electronic devices (Chi & Chou, 2010).

Antibacterial, Antifungal, and Antimycobacterial Compounds

Cyanobacteria are explored for their potential in producing compounds with antimicrobial activities. Swain et al. (2017) review 121 cyanobacterial compounds, indicating a diverse source of antimicrobials that could lead to novel pharmaceuticals (Swain, Paidesetty, & Padhy, 2017).

Antioxidant Mechanisms of Polyphenolic Compounds

Leopoldini, Russo, and Toscano (2011) summarize research on polyphenolic antioxidant compounds, discussing mechanisms such as hydrogen atom transfer and metal chelation. This review points to the chemical basis for the health benefits of polyphenols and related compounds (Leopoldini, Russo, & Toscano, 2011).

properties

IUPAC Name

N-[3-cyano-4-(2-methylphenyl)sulfanylphenyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS/c1-15-7-3-5-9-19(15)22(25)24-18-11-12-21(17(13-18)14-23)26-20-10-6-4-8-16(20)2/h3-13H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWXQVXTXSZVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)SC3=CC=CC=C3C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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